

# What are the chemical properties of Oxine benzoate?

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Chemical Properties of Oxine Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Oxine benzoate**, also known as 8-Quinolinol benzoate or 8-hydroxyquinoline benzoate. This document collates available data on its physicochemical, spectroscopic, and stability properties, and details its proposed mechanism of action as an antifungal agent. While specific experimental data for **Oxine benzoate** is limited in publicly accessible literature, this guide supplements available information with data from closely related compounds, such as 8-hydroxyquinoline and its derivatives, to provide a thorough understanding of its chemical profile.

# **Physicochemical Properties**

**Oxine benzoate** is the salt formed from the reaction of 8-hydroxyquinoline, a heterocyclic phenol, and benzoic acid, an aromatic carboxylic acid.[1] Its chemical structure combines the properties of both parent molecules, influencing its physical and chemical behavior.

#### **General and Computed Properties**

A summary of the general and computationally predicted physicochemical properties of **Oxine benzoate** is presented in Table 1. These values are useful for predicting its behavior in various chemical and biological systems.



Property	Value	Source
Molecular Formula	С16Н13NО3	[2]
Molecular Weight	267.28 g/mol	[3]
CAS Number	7091-57-8	[2]
IUPAC Name	benzoic acid;quinolin-8-ol	[2]
Canonical SMILES	C1=CC=C(C=C1)C(=O)O.C1= CC2=C(C(=C1)O)N=CC=C2	[2]
Vapor Pressure	0.00508 mmHg at 25°C	[4]
Boiling Point	267°C at 760 mmHg	[4]
Flash Point	143.1°C	[4]
LogP	3.325	[4]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	1	[2]

#### **Solubility**

Qualitative descriptions indicate that **Oxine benzoate** is soluble in alcohol, ether, and carbon disulfide.[5] The parent compound, 8-hydroxyquinoline, is soluble in organic solvents like ethanol and methanol but has limited solubility in water, a characteristic attributed to its hydrophobic aromatic structure.[6] The solubility of 8-hydroxyquinoline is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the hydroxyl group.[6] It is expected that **Oxine benzoate** would exhibit a similar solubility profile.

### **Melting Point**

The melting point of a compound is a critical indicator of its purity. While a specific, experimentally verified melting point for **Oxine benzoate** is not readily available, the parent compound, 8-hydroxyquinoline, has a reported melting point of 75°C.[6]



A standard method for determining the melting point of a crystalline solid like **Oxine benzoate** is the capillary method.[7]

- Sample Preparation: A small amount of the dry, crystalline Oxine benzoate is placed in a
  thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to
  a height of about 3 mm.
- Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more accurate measurement.
- Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

# **Spectroscopic Properties**

Spectroscopic analysis is essential for the structural elucidation and characterization of a compound. While specific spectra for **Oxine benzoate** are not widely published, the expected spectral features can be inferred from its constituent parts, 8-hydroxyquinoline and benzoic acid, and from closely related compounds.

# **UV-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of a compound provides information about its electronic transitions. The parent 8-hydroxyquinoline exhibits absorption bands that are influenced by the solvent.[8] For instance, in methanol, 8-hydroxyquinoline shows absorption maxima.[9] Benzoic acid has a characteristic UV absorption band around 221 nm.[10] The UV-Vis spectrum of **Oxine benzoate** is expected to be a composite of these, likely showing multiple bands corresponding to the  $\pi$ - $\pi$ \* transitions within the quinoline and benzene ring systems.

• Sample Preparation: A dilute solution of **Oxine benzoate** is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure



that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

- Measurement: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.
- Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are determined.

# Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of **Oxine benzoate** would be expected to show characteristic peaks from both the 8-hydroxyquinoline and benzoate moieties. For a related compound, 8-hydroxy quinoline nitrobenzoate, characteristic peaks include O-H stretching (~3385 cm<sup>-1</sup>), aromatic C-H stretching (~3076 cm<sup>-1</sup>), C=O stretching from the carboxyl group (~1716 cm<sup>-1</sup>), and C=N ring stretching (~1601 cm<sup>-1</sup>).[11]

- Sample Preparation: A small amount of dry **Oxine benzoate** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
- Measurement: The FTIR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is recorded for background correction.
- Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.



- ¹H NMR: The ¹H NMR spectrum of **Oxine benzoate** would show signals for the aromatic protons of both the quinoline and benzoate rings. The chemical shifts of the quinoline protons would be influenced by the benzoate group.
- ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the benzoate group.

While specific NMR data for **Oxine benzoate** is not readily available, data for related compounds can provide a reference for expected chemical shifts.[12][13]

- Sample Preparation: A small amount of **Oxine benzoate** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Measurement: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer.
   Various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of signals.
- Analysis: The chemical shifts ( $\delta$ ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.

# **Stability**

The stability of a compound under various conditions is a critical parameter, particularly for drug development.

#### **Hydrolytic Stability**

The hydrolytic stability of esters is pH-dependent. While specific data for **Oxine benzoate** is not available, studies on other benzoic acid esters show that their stability is influenced by both electronic and steric factors.[14] The hydrolysis of esters can be investigated following standard guidelines such as OECD Test Guideline 111.[15]

• Sample Preparation: Solutions of **Oxine benzoate** are prepared in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).



- Incubation: The solutions are incubated at a constant temperature (e.g., 50°C for a preliminary test) in the dark.
- Analysis: Aliquots are taken at various time points and analyzed by a suitable analytical method, such as HPLC, to determine the concentration of the remaining Oxine benzoate and the formation of any degradation products.
- Data Evaluation: The rate of hydrolysis and the half-life of the compound at each pH are calculated.

### **Thermal Stability**

Thermogravimetric analysis (TGA) is a standard technique for evaluating the thermal stability of a compound.[16] It measures the change in mass of a sample as a function of temperature.

- Sample Preparation: A small, accurately weighed sample of Oxine benzoate is placed in a TGA sample pan.
- Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as the temperature increases.
- Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs.

## **Photostability**

The photostability of a compound is its ability to withstand exposure to light without undergoing degradation. Photostability testing is crucial for drug substances and products and is typically carried out according to ICH guidelines (Q1B).[17][18]

- Sample Preparation: Samples of Oxine benzoate, both as a solid and in solution, are
  exposed to a light source that provides a specified overall illumination (e.g., not less than 1.2
  million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watthours/square meter).
- Control Samples: Dark control samples are stored under the same conditions but protected from light to separate light-induced changes from thermal effects.



 Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical method like HPLC.

# **Mechanism of Antifungal Action**

8-hydroxyquinoline and its derivatives are known for their broad-spectrum antifungal activity. [19] The primary mechanism of action involves the disruption of the fungal cell wall and plasma membrane.[20]

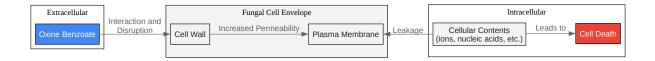
# **Fungal Cell Wall and Membrane Disruption**

Studies on various fungal species, including Candida and dermatophytes, have shown that 8-hydroxyquinoline derivatives cause significant damage to the fungal cell envelope.[20]

- Cell Wall Damage: Sorbitol protection assays have demonstrated that these compounds target the fungal cell wall. In the presence of an osmotic stabilizer like sorbitol, the minimum inhibitory concentration (MIC) of the compounds increases, indicating that they compromise the structural integrity of the cell wall.[20]
- Membrane Permeabilization: These compounds also disrupt the fungal plasma membrane, leading to the leakage of intracellular components. This is evidenced by an increase in the absorbance of 260 nm-absorbing materials (indicative of nucleic acids) in the culture medium following treatment.[20]
- Morphological Changes: Scanning electron microscopy (SEM) studies have revealed significant morphological alterations in fungal cells treated with 8-hydroxyquinoline derivatives, including cell shrinkage, surface roughness, and the inhibition of hyphal formation in dimorphic fungi like Candida albicans.[1]

The proposed sequence of events in the antifungal action of **Oxine benzoate** is illustrated in the following diagram:





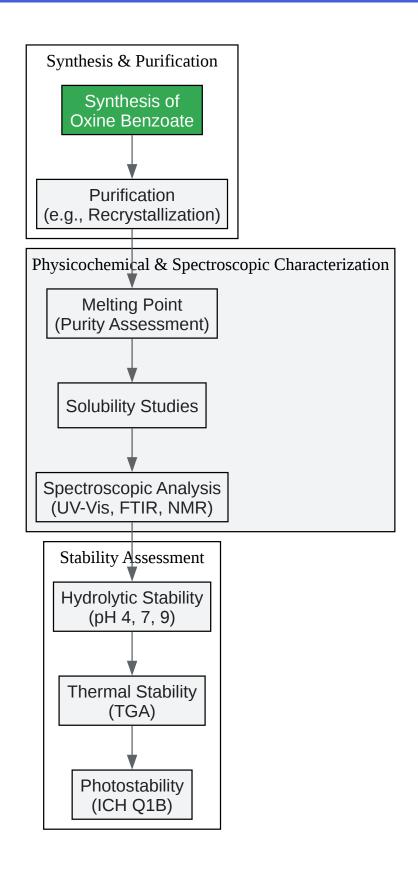
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Caption: Proposed mechanism of antifungal action of Oxine benzoate.

# **Experimental Workflow for Characterization**

A logical workflow for the comprehensive chemical characterization of **Oxine benzoate** is outlined below. This workflow ensures a systematic approach, starting from basic identification and purity assessment to detailed structural and stability analysis.





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- To cite this document: BenchChem. [What are the chemical properties of Oxine benzoate?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265730#what-are-the-chemical-properties-of-oxine-benzoate]

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